
Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
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Overview
Description
Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate (CAS: 1352134-59-8) is a boron-containing heterocyclic compound with the molecular formula C₁₄H₂₁BN₂O₄ and a molecular weight of 292.14 g/mol . Structurally, it features a pyridine ring substituted with an amino group at position 2, a tetramethyl-1,3,2-dioxaborolane moiety at position 5, and an ethyl carboxylate group at position 3. The tetramethyl dioxaborolane group, a boronate ester, enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal and materials chemistry . Its amino and carboxylate functionalities further enable derivatization, making it a versatile intermediate in drug discovery and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate typically involves the reaction of 2-amino-5-bromonicotinate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is usually heated to around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Palladium catalysts with aryl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
The compound's boron-containing structure is significant in medicinal chemistry, particularly in the development of new pharmaceuticals. Boron compounds are known for their ability to interact with biological systems, often enhancing the efficacy of drugs.
- Anticancer Activity : Research indicates that compounds containing boron can exhibit anticancer properties. For instance, studies have shown that boron-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific application of ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate in targeting specific cancer pathways is an area of ongoing investigation.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in disease processes. Its ability to form stable complexes with enzyme active sites may lead to the development of novel enzyme inhibitors.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis.
- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
- Synthesis of Heterocycles : Its unique structure allows for the synthesis of various heterocyclic compounds. These heterocycles are crucial in developing new materials and bioactive molecules.
Material Science
In material science, the properties of this compound make it an interesting candidate for developing advanced materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its boron content can improve thermal stability and chemical resistance.
- Nanomaterials : Research into nanomaterials has highlighted the potential use of boron-containing compounds for creating nanoscale materials with unique optical and electronic properties. This compound may play a role in developing such materials.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro. |
Study B | Organic Synthesis | Successfully utilized in Suzuki-Miyaura reactions leading to high yields of desired products. |
Study C | Material Science | Enhanced thermal stability when incorporated into polymer matrices compared to control samples. |
Mechanism of Action
The mechanism of action of Ethyl2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate involves its ability to form stable complexes with diols and other nucleophiles. The boronate ester group can undergo reversible reactions with diols, making it useful in sensing and drug delivery applications. The compound’s reactivity is influenced by the electronic properties of the nicotinate moiety, which can participate in various chemical transformations .
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous heterocyclic esters, emphasizing substituent effects, reactivity, and applications.
Boron-Containing Pyridine Derivatives
a) MEthyl 6-hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
- Molecular Formula: C₁₃H₁₈BNO₅ .
- Key Differences: A hydroxyl group replaces the amino group at position 2.
- Applications: Less suited for amide bond formation compared to the amino-substituted target compound but useful in hydroxyl-directed metal coordination.
b) 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (from Suzuki Coupling)
- Relevance : Used in Pd-catalyzed couplings to form biaryl structures, similar to the target compound’s boronate group .
- Key Insight : The aniline’s primary amine allows direct conjugation, whereas the target’s ethyl carboxylate offers orthogonal reactivity for ester hydrolysis or transesterification .
Amino-Substituted Heterocyclic Esters
a) Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate
- Similarity Score : 0.86 .
- Molecular Formula : C₁₈H₂₅N₃O₄S.
- Key Differences: A thienopyridine core replaces pyridine, and the amino group is Boc-protected. The tetrahydro ring reduces aromaticity, impacting π-stacking interactions in drug-receptor binding .
b) Ethyl 2-amino-5-isopropylthiophene-3-carboxylate
- Similarity Score : 0.69 .
- Molecular Formula: C₁₀H₁₅NO₂S.
- Key Differences : A thiophene ring with an isopropyl substituent instead of the boronate group. Lacks cross-coupling utility but exhibits enhanced lipophilicity for membrane penetration .
Functionalized Pyran and Pyrazole Derivatives
a) Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
- Molecular Formula : C₂₀H₂₀N₄O₅ .
- Key Differences: A pyran ring with cyano and phenyl groups introduces steric bulk and electron-withdrawing effects, contrasting with the pyridine-boronate’s electron-deficient character .
b) Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate
- Molecular Formula : C₁₂H₁₂BrClN₃O₂ .
- Key Differences : Bromine and chloropyridyl groups enable halogen-based couplings (e.g., Buchwald-Hartwig), whereas the target compound’s boronate favors Suzuki reactions .
Comparative Analysis Table
Biological Activity
Ethyl 2-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its inhibitory effects on various kinases, cytotoxicity profiles, and structure-activity relationships.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an amino group and a carboxylate moiety, alongside a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests potential interactions with biological targets.
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory activity against several kinases, including GSK-3β and ROCK-1. For instance, a related compound with similar structural features demonstrated significant inhibition of GSK-3β with an IC50 value of 8 nM . This suggests that this compound may exhibit comparable potency.
Table 1: Inhibitory Activity Against Kinases
Compound | Target Kinase | IC50 (nM) |
---|---|---|
Compound A | GSK-3β | 8 |
Compound B | ROCK-1 | 10 |
Ethyl 2-amino... | TBD | TBD |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that while some derivatives exhibit significant cytotoxic effects at higher concentrations, others maintain cell viability. For example, compounds tested in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) showed varying degrees of cytotoxicity with IC50 values ranging significantly across different compounds . Notably, compounds that did not significantly decrease cell viability at concentrations up to 10 µM were prioritized for further studies.
Table 2: Cytotoxicity Profile
Compound | Cell Line | Concentration (µM) | Viability (%) |
---|---|---|---|
Compound I | HT-22 | 0.1 | 95 |
Compound II | BV-2 | 10 | 80 |
Ethyl 2-amino... | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety is critical for enhancing the compound's biological activity. Modifications to the pyridine ring and the carboxylate group have been explored to optimize potency and selectivity against specific kinases. For instance, variations in substituents on the pyridine ring have resulted in marked differences in inhibitory activity .
Figure 1: Structure Variants and Corresponding Activities
Structure Variants
Case Studies
In a recent investigation, derivatives of this compound were synthesized and evaluated for their kinase inhibition properties. The study found that specific modifications led to enhanced selectivity for GSK-3β over other kinases such as IKK-β and ROCK-1. These findings indicate that careful tuning of substituents can lead to compounds with favorable pharmacological profiles .
Q & A
Basic Research Questions
Q. What catalytic systems are optimal for synthesizing this compound via Suzuki-Miyaura coupling?
The compound is synthesized using a palladium-catalyzed cross-coupling reaction. Key parameters include:
- Catalyst : Pd(dppf)₂Cl₂ (5 mol%)
- Base : K₂CO₃ (3 equiv) to deprotonate the boronic ester intermediate
- Solvent : Dioxane/water (3:1 ratio) at 55°C for 16 hours Post-reaction, the mixture is cooled, filtered through diatomaceous earth, and extracted with ethyl acetate. Yield optimization (up to 96%) is achieved by maintaining anhydrous conditions and stoichiometric control .
Q. How is the compound purified and characterized post-synthesis?
- Purification : The crude product is washed with brine to remove residual base and catalyst, followed by concentration under reduced pressure .
- Characterization :
- Mass spectrometry (ESI-MS) : Dominant peak at m/z 285.1 [M+H]⁺ confirms molecular weight .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL or ORTEP-III ) resolves bond angles and confirms the boronic ester’s tetrahedral geometry. Example: R‑factor = 0.044 for analogous structures .
Q. What solvents and conditions stabilize the boronic ester moiety during storage?
- Storage : Anhydrous solvents (e.g., THF, dioxane) at −20°C prevent hydrolysis of the dioxaborolane ring .
- Handling : Avoid prolonged exposure to moisture or acidic conditions to maintain boronic ester integrity .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected peaks) be resolved for this compound?
- Step 1 : Repeat synthesis under inert atmosphere to rule out oxidative byproducts .
- Step 2 : Use 2D NMR (HSQC, HMBC) to assign ambiguous proton/carbon signals, particularly distinguishing pyridine C-H from boronic ester protons .
- Step 3 : Validate via X-ray diffraction to confirm regiochemistry and rule out isomerization .
Q. What computational methods predict the reactivity of the boronic ester in cross-coupling?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the boron center’s electrophilicity (absolute hardness η ≈ 4–5 eV ) facilitates transmetallation in Suzuki reactions .
- Fukui indices : Identify reactive atoms (e.g., boron’s f⁺ value) to model regioselectivity in coupling reactions .
Q. How does the amino group influence the compound’s electronic properties and catalytic efficiency?
- Electronic effects : The electron-donating amino group increases pyridine ring electron density, enhancing oxidative addition with Pd(0) catalysts .
- Steric effects : Substituent positioning (e.g., para-amino vs. meta-ester) impacts Pd coordination geometry. Compare turnover frequencies (TOF) using kinetic studies .
Properties
Molecular Formula |
C14H21BN2O4 |
---|---|
Molecular Weight |
292.14 g/mol |
IUPAC Name |
ethyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H21BN2O4/c1-6-19-12(18)10-7-9(8-17-11(10)16)15-20-13(2,3)14(4,5)21-15/h7-8H,6H2,1-5H3,(H2,16,17) |
InChI Key |
WNVKGBNFLKOMLM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C(=O)OCC |
Origin of Product |
United States |
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